molecular formula C23H20ClIN4O3S B12487511 2-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-5-iodobenzamide

2-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-5-iodobenzamide

Cat. No.: B12487511
M. Wt: 594.9 g/mol
InChI Key: FDXGNRSYFULMMZ-UHFFFAOYSA-N
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Description

3-(2-chloro-5-iodobenzoyl)-1-{4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl}thiourea is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiourea group, a furan ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-5-iodobenzoyl)-1-{4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl}thiourea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoyl Intermediate: The synthesis begins with the preparation of the 2-chloro-5-iodobenzoyl intermediate. This can be achieved through the acylation of 2-chloro-5-iodobenzoic acid with an appropriate acyl chloride under acidic conditions.

    Introduction of the Piperazine Moiety: The next step involves the coupling of the benzoyl intermediate with 4-(furan-2-carbonyl)piperazine. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Formation of the Thiourea Group: The final step is the introduction of the thiourea group. This can be achieved by reacting the intermediate with thiourea in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-5-iodobenzoyl)-1-{4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl}thiourea undergoes various types of chemical reactions, including:

    Substitution Reactions: The presence of halogen atoms (chlorine and iodine) on the benzoyl ring makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The thiourea group can undergo oxidation to form sulfonyl derivatives, while reduction can lead to the formation of corresponding amines.

    Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures, which may have unique properties and applications.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace halogen atoms.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions include substituted benzoyl derivatives, sulfonyl compounds, and various heterocyclic structures, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-chloro-5-iodobenzoyl)-1-{4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl}thiourea has a wide range of scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Materials Science: Its ability to form stable complexes with metals and other substrates makes it useful in the development of advanced materials, such as catalysts and sensors.

    Biological Studies: The compound can be used as a probe to study various biological processes, including protein-ligand interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 3-(2-chloro-5-iodobenzoyl)-1-{4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl}thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiourea group can form hydrogen bonds with active site residues, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chloro-5-bromobenzoyl)-1-{4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl}thiourea
  • 3-(2-chloro-5-fluorobenzoyl)-1-{4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl}thiourea
  • 3-(2-chloro-5-methylbenzoyl)-1-{4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl}thiourea

Uniqueness

The presence of iodine in 3-(2-chloro-5-iodobenzoyl)-1-{4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl}thiourea distinguishes it from similar compounds. Iodine’s larger atomic size and higher polarizability can enhance the compound’s reactivity and binding affinity to specific targets, making it a valuable tool in various research applications.

Properties

Molecular Formula

C23H20ClIN4O3S

Molecular Weight

594.9 g/mol

IUPAC Name

2-chloro-N-[[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]-5-iodobenzamide

InChI

InChI=1S/C23H20ClIN4O3S/c24-19-8-3-15(25)14-18(19)21(30)27-23(33)26-16-4-6-17(7-5-16)28-9-11-29(12-10-28)22(31)20-2-1-13-32-20/h1-8,13-14H,9-12H2,(H2,26,27,30,33)

InChI Key

FDXGNRSYFULMMZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=C(C=CC(=C3)I)Cl)C(=O)C4=CC=CO4

Origin of Product

United States

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